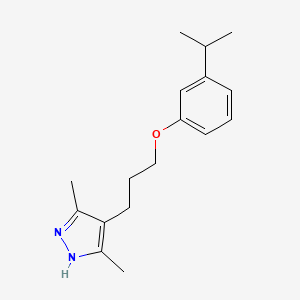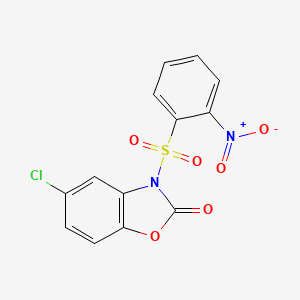![molecular formula C18H21F2N3O4 B15283618 1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B15283618.png)
1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. The presence of fluorine atoms enhances its pharmacokinetic properties, including improved absorption and distribution within the body.
Métodos De Preparación
The synthesis of 1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves several key steps:
Starting Materials: The synthesis begins with the preparation of 6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Amination: The 7-position is functionalized with a 2-(4-morpholinyl)ethyl group through a nucleophilic substitution reaction. This step typically involves the use of 2-(4-morpholinyl)ethylamine and a suitable activating agent like N,N’-dicyclohexylcarbodiimide (DCC).
Final Product: The final compound is obtained after purification, typically through recrystallization or chromatography.
Industrial production methods often involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group at the 4-position can be achieved using reducing agents like sodium borohydride, leading to the formation of hydroxyquinolines.
Substitution: The fluorine atoms at the 6 and 8 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, hydroxyquinolines, and substituted quinolines.
Aplicaciones Científicas De Investigación
1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex quinolone derivatives with potential pharmaceutical applications.
Biology: It serves as a tool for studying bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.
Medicine: The compound is investigated for its antibacterial properties, particularly against Gram-negative and Gram-positive bacteria.
Industry: It is used in the development of new antibacterial agents and in the formulation of pharmaceutical products.
Mecanismo De Acción
The antibacterial activity of 1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death.
Comparación Con Compuestos Similares
1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid can be compared with other quinolone antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar quinolone core structure, the presence of different substituents at various positions imparts unique pharmacokinetic and pharmacodynamic properties.
Ciprofloxacin: Contains a cyclopropyl group at the 1-position and a fluorine atom at the 6-position.
Levofloxacin: The levo-isomer of ofloxacin, with a similar structure but different stereochemistry.
Moxifloxacin: Contains a methoxy group at the 8-position and a diazabicyclo group at the 7-position.
The unique combination of substituents in this compound contributes to its distinct antibacterial spectrum and pharmacological profile.
Propiedades
Fórmula molecular |
C18H21F2N3O4 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
1-ethyl-6,8-difluoro-7-(2-morpholin-4-ylethylamino)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H21F2N3O4/c1-2-23-10-12(18(25)26)17(24)11-9-13(19)15(14(20)16(11)23)21-3-4-22-5-7-27-8-6-22/h9-10,21H,2-8H2,1H3,(H,25,26) |
Clave InChI |
ZDZWFSCGJJMOHG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)NCCN3CCOCC3)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B15283539.png)
![5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B15283540.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283546.png)
![N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-pyrazinecarboxamide](/img/structure/B15283552.png)
![Methyl 4-[2-(4-morpholinyl)-6-(4-pyridinyl)-4-pyrimidinyl]phenyl ether](/img/structure/B15283559.png)
![N-(4-bromophenyl)-2-(2-furyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15283566.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B15283584.png)

![N-{4-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15283595.png)
![3-Phenyl-6-[2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283600.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B15283604.png)

![Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B15283610.png)
![2-[3-(1H-tetraazol-1-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B15283622.png)
